
Cyanabactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanabactin is a novel ABA receptor agonist. It preferentially activates Pyrabactin Resistance 1 (PYR1) with low nanomolar potency.
Aplicaciones Científicas De Investigación
Cyanabactin in Plant Hormone Receptor Agonism
Cyanabactin has been identified as a potent agonist for the plant hormone abscisic acid (ABA) receptors. It specifically activates Pyrabactin Resistance 1 (PYR1) receptors with low nanomolar potency. This discovery is significant in the context of manipulating plant transpiration, which is crucial under conditions of drought and diminishing freshwater supplies. The ability of cyanabactin to mimic key structural features of ABA and activate ABA responses in plants like Arabidopsis makes it a valuable tool for research in plant biology and agriculture (Vaidya et al., 2017).
Impact on Erythrocyte Function
Research has shown that cyanate, a related compound, can inhibit erythrocyte glucose-6-phosphate dehydrogenase (G6PD). This finding is particularly relevant to the study of red blood cell function and disorders, especially in the context of sickle cell anemia and other hemoglobinopathies (Glader & Conrad, 1972).
Influence on Hormonal Control in Animals
Studies have also explored the effects of compounds like cyanazine, which is structurally similar to cyanabactin, on the endocrine system. For instance, atrazine, a chlorotriazine herbicide, has been found to disrupt the hormonal control of ovarian cycles in rats by acting on the central nervous system. This line of research is crucial for understanding the potential endocrine-disrupting properties of similar compounds (Cooper et al., 2000).
Therapeutic Potential in Sickle-Cell Disease
Another area of research is the therapeutic application of sodium cyanate in sickle-cell disease. While not directly related to cyanabactin, this research provides insights into the broader category of cyanate compounds and their potential medical applications (Gillette et al., 1974).
Propiedades
Número CAS |
2141961-23-9 |
|---|---|
Fórmula molecular |
C18H18N2O2S |
Peso molecular |
326.41 |
Nombre IUPAC |
N-(4-Cyano-3-cyclopropylphenyl)-1-(p-tolyl)methanesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-13-2-4-14(5-3-13)12-23(21,22)20-17-9-8-16(11-19)18(10-17)15-6-7-15/h2-5,8-10,15,20H,6-7,12H2,1H3 |
Clave InChI |
PVSUTUAFYDGUTJ-UHFFFAOYSA-N |
SMILES |
O=S(CC1=CC=C(C)C=C1)(NC2=CC=C(C#N)C(C3CC3)=C2)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cyanabactin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



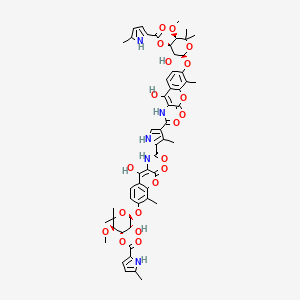
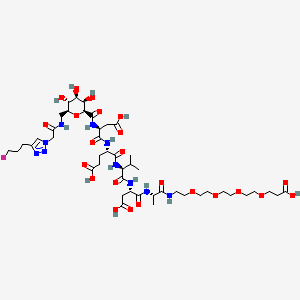
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
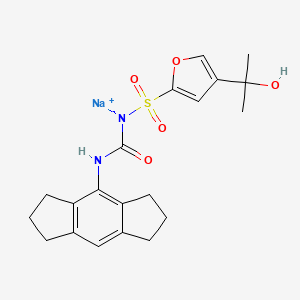
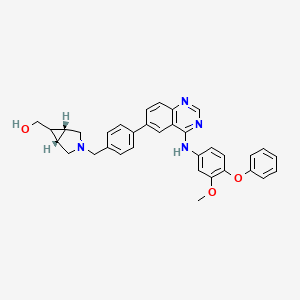



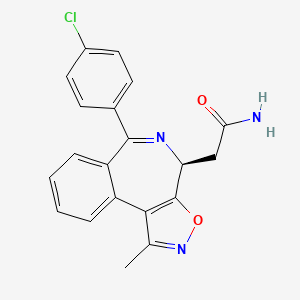

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)